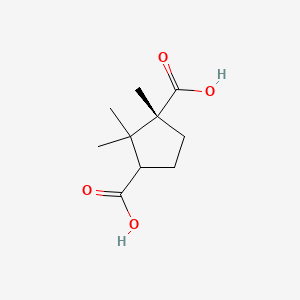
(1R,3S)-(+)-Camphoric acid
Vue d'ensemble
Description
(1R,3S)-(+)-Camphoric acid: is a chiral compound derived from camphor, a bicyclic monoterpene. It is a white crystalline solid with a characteristic camphor-like odor. The compound is known for its optical activity, rotating plane-polarized light to the right. This compound has been widely studied for its various applications in organic synthesis, pharmaceuticals, and as a resolving agent for racemic mixtures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of Camphor: One of the primary methods to synthesize (1R,3S)-(+)-Camphoric acid is through the oxidation of camphor. This can be achieved using oxidizing agents such as nitric acid or potassium permanganate. The reaction typically involves heating camphor with the oxidizing agent under controlled conditions to yield this compound.
Hydrolysis of Camphorquinone: Another method involves the hydrolysis of camphorquinone. This process requires the use of acidic or basic conditions to convert camphorquinone into this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the large-scale oxidation of camphor using nitric acid. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to crystallization to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1R,3S)-(+)-Camphoric acid can undergo further oxidation to form camphoric anhydride. This reaction typically requires strong oxidizing agents and elevated temperatures.
Reduction: The compound can be reduced to form camphor or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly at the carboxylic acid groups. For example, it can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for esterification reactions.
Major Products Formed:
Camphoric Anhydride: Formed through oxidation.
Camphor: Formed through reduction.
Esters: Formed through esterification reactions.
Applications De Recherche Scientifique
Chemistry: (1R,3S)-(+)-Camphoric acid is used as a chiral resolving agent to separate racemic mixtures into their enantiomers. It is also employed in the synthesis of various organic compounds due to its chiral nature.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological systems.
Medicine: The compound has potential applications in pharmaceuticals, particularly in the development of chiral drugs. Its derivatives are explored for their therapeutic properties.
Industry: this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of (1R,3S)-(+)-Camphoric acid primarily involves its interaction with various molecular targets due to its chiral nature. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as in drug development or as a resolving agent.
Comparaison Avec Des Composés Similaires
L-(-)-Camphoric Acid: The enantiomer of (1R,3S)-(+)-Camphoric acid, which rotates plane-polarized light to the left.
Camphorquinone: A precursor in the synthesis of this compound.
Camphoric Anhydride: An oxidized derivative of this compound.
Uniqueness: this compound is unique due to its specific optical activity and its ability to act as a chiral resolving agent. Its applications in various fields, from organic synthesis to pharmaceuticals, highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(1R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6?,10-/m0/s1 |
Clé InChI |
LSPHULWDVZXLIL-TYICEKJOSA-N |
SMILES isomérique |
C[C@]1(CCC(C1(C)C)C(=O)O)C(=O)O |
SMILES canonique |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
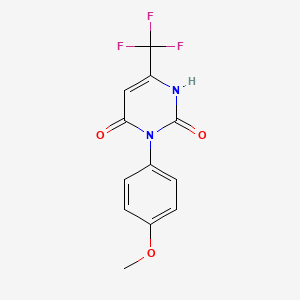
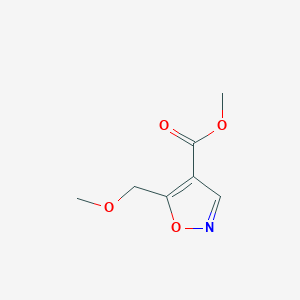
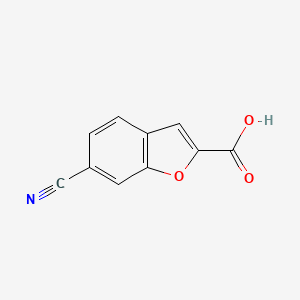
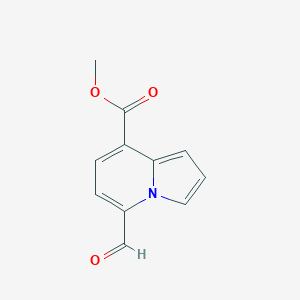
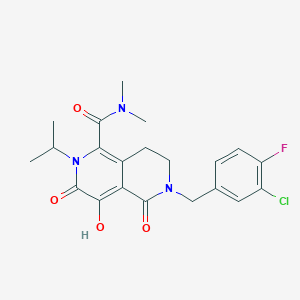
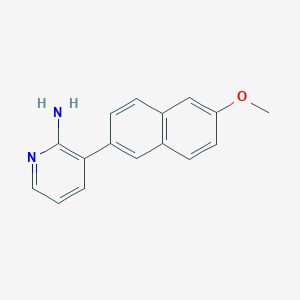
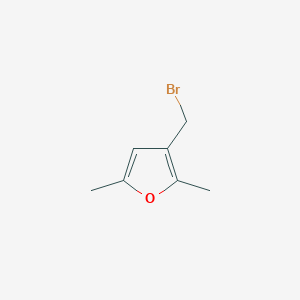
![2-amino-4-(3,4-dimethoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B8710401.png)
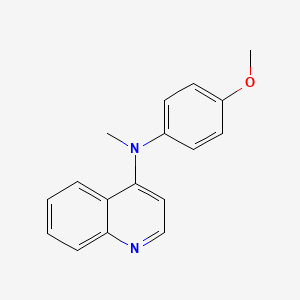
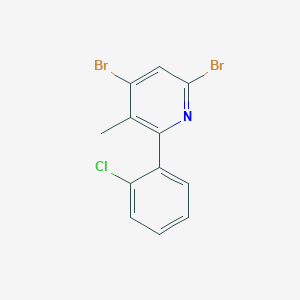
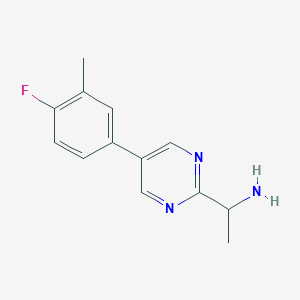
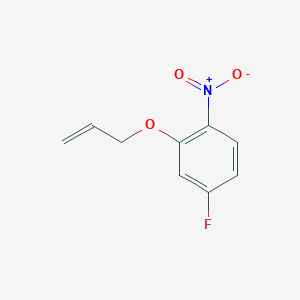
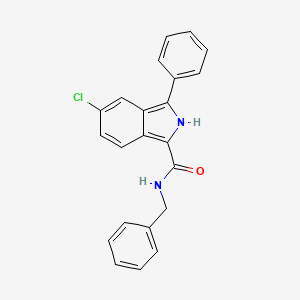
![1-(t-Butoxycarbonyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine](/img/structure/B8710454.png)
